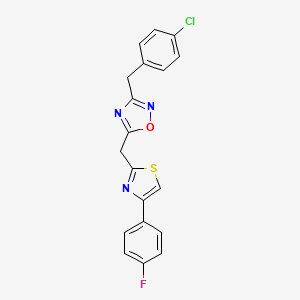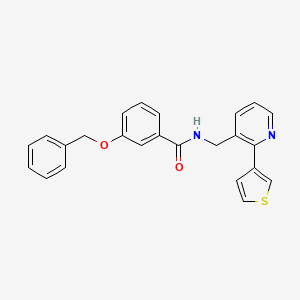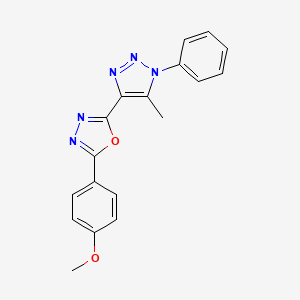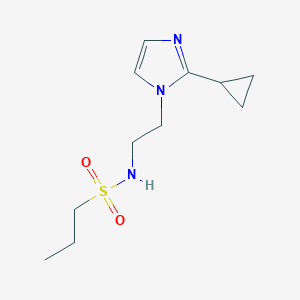
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention from researchers due to its potential use in medicinal chemistry. It is a thiophene-based compound that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. The compound has also been reported to inhibit the replication of viruses by blocking the entry of the virus into the host cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide have been studied extensively. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In addition, the compound has been reported to inhibit the replication of viruses by blocking the entry of the virus into the host cell.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide in lab experiments include its high potency and selectivity towards cancer cells and viruses. The compound has also shown low toxicity towards normal cells and tissues. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
The future directions for research on 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide include its further optimization for medicinal chemistry applications. The compound has shown promising results in various scientific studies, and its potential use as an anticancer, anti-inflammatory, and antiviral agent warrants further investigation. Future research should focus on improving the yield and purity of the compound, elucidating its mechanism of action, and developing new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a thiophene-based compound that has shown promising results in various scientific studies. Its potential use as an anticancer, anti-inflammatory, and antiviral agent warrants further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide involves the reaction of 5-chloro-2-aminobenzoic acid with 1,4-cyclohexanedione in the presence of a base. The resulting product is then reacted with pyrimidine-2-ol in the presence of a coupling agent to form the desired compound. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the product have been optimized through various reaction conditions.
Scientific Research Applications
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antiviral activities. The compound has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown antiviral activity against various viruses, including H1N1 and HIV.
properties
IUPAC Name |
5-chloro-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLZRXOAGJYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)


![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)

![2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide](/img/structure/B2598126.png)

![1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2598128.png)

